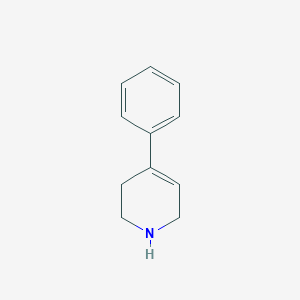

4-Phenyl-1,2,3,6-tetrahydropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54451. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-phenyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6,12H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPXTQYWYRWWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43064-12-6 (hydrochloride) | |

| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065040 | |

| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10338-69-9 | |

| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10338-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10338-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10338-69-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Phenyl-1,2,3,6-tetrahydropyridine and its Analogs

Introduction: The Significance of the Tetrahydropyridine Scaffold

The 4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) core is a deceptively simple heterocyclic scaffold that holds profound significance in the fields of neurobiology and medicinal chemistry. Historically, the discovery of its potent and selective neurotoxic effects, which mimic the pathology of Parkinson's disease, catapulted this molecule into the forefront of neuroscience research.[1] MPTP serves as an invaluable chemical tool for inducing parkinsonism in animal models, enabling researchers to investigate disease pathogenesis and evaluate novel therapeutic strategies.[2]

Beyond its role as a neurotoxin, the tetrahydropyridine nucleus is a privileged scaffold in drug discovery. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive framework for designing ligands that interact with a variety of biological targets. Consequently, the development of robust and versatile synthetic routes to MPTP and its analogs is of paramount importance for researchers in pharmacology, medicinal chemistry, and drug development. This guide provides a comprehensive overview of the principal synthetic methodologies, offering field-proven insights into experimental choices, detailed protocols, and the underlying mechanistic principles.

I. Classical Synthesis: The Grignard Reaction

The seminal synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) was achieved via the addition of a Grignard reagent to a piperidone precursor. This organometallic approach remains a fundamental and reliable method for constructing the C4-aryl substituted piperidine framework.

Mechanistic Rationale

The Grignard reaction is a powerful carbon-carbon bond-forming reaction.[3] It involves the nucleophilic attack of a highly polarized organomagnesium halide (the Grignard reagent) on an electrophilic carbonyl carbon. In the synthesis of MPTP, phenylmagnesium bromide acts as the nucleophile, attacking the carbonyl of 1-methyl-4-piperidone. The resulting magnesium alkoxide intermediate is then subjected to an acid-catalyzed dehydration to yield the tetrahydropyridine double bond.

The causality behind the experimental choices is critical for success. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will readily react with protic solvents like water, leading to the formation of benzene and quenching the desired nucleophilic addition.[4] Diethyl ether is a common solvent as its lone pair of electrons can coordinate with and stabilize the magnesium center of the Grignard reagent.[4]

Caption: Mechanism of MPTP Synthesis via Grignard Reaction.

Experimental Protocol: Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

This protocol is a self-validating system; successful initiation of the Grignard formation is observable, and the final product can be characterized by standard analytical techniques.

Materials:

-

Magnesium turnings

-

Iodine crystal (activator)

-

Bromobenzene

-

Anhydrous diethyl ether

-

1-Methyl-4-piperidone

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

All glassware must be oven-dried to remove any traces of water.[5]

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq) and a small crystal of iodine.

-

Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle boiling.[6]

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.[6]

-

-

Reaction with Piperidone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 1-methyl-4-piperidone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the piperidone solution dropwise to the stirred Grignard reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Dehydration:

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and slowly add concentrated sulfuric acid with cooling.

-

Heat the mixture to reflux to effect dehydration.

-

Cool the mixture, neutralize with a saturated solution of sodium bicarbonate, and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

II. Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative route, particularly for the synthesis of the saturated piperidine ring, which can then be a precursor to other analogs. However, selective reduction of a pyridine ring in the presence of a phenyl group can be achieved.

Mechanistic Rationale

The catalytic hydrogenation of 4-phenylpyridine to 4-phenylpiperidine involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst.[7] The choice of catalyst and reaction conditions is crucial for selectivity. Catalysts such as platinum oxide (PtO2) or palladium on carbon (Pd/C) are commonly used.[7][8] The reaction typically requires elevated hydrogen pressure and temperature.[8] A key challenge is to avoid the reduction of the phenyl ring, which would lead to the formation of 4-cyclohexylpiperidine.[7] This selectivity is often achieved by careful control of reaction time, temperature, and catalyst choice.[7]

Caption: General Workflow for Catalytic Hydrogenation.

Experimental Protocol: Selective Hydrogenation of 4-Phenylpyridine

This protocol provides a method for the selective reduction of the pyridine ring.

Materials:

-

4-Phenylpyridine

-

Platinum(IV) oxide (PtO2, Adam's catalyst)

-

Glacial acetic acid

-

Sodium hydroxide

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

In a high-pressure autoclave, dissolve 4-phenylpyridine (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of PtO2 (e.g., 5 mol%).[9]

-

-

Hydrogenation:

-

Work-up:

-

After the reaction is complete, carefully vent the reactor and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Carefully neutralize the filtrate with a concentrated aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure. The resulting 4-phenylpiperidine can be further purified by column chromatography or distillation if necessary.

-

III. Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling

For the synthesis of diverse analogs of this compound, particularly those with substitutions on the phenyl ring, modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions are indispensable. These methods offer a modular approach, allowing for the late-stage introduction of various aryl or vinyl groups.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[10] This is particularly useful for synthesizing 4-aryl-1,2,3,6-tetrahydropyridine analogs. The synthesis typically involves the coupling of a tetrahydropyridinyl boronate ester with an aryl halide.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronate ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

This protocol outlines a general procedure for the Suzuki coupling of a tetrahydropyridine boronate ester with an aryl bromide.[11][12]

Materials:

-

N-protected 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Dioxane/water mixture)

Procedure:

-

Reaction Setup:

-

To a flask, add the tetrahydropyridine boronate ester (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 eq).

-

De-gas the solvent (e.g., a 4:1 mixture of dioxane and water) by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the de-gassed solvent to the flask under an inert atmosphere.

-

-

Reaction:

-

Heat the reaction mixture to reflux (e.g., 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

B. Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[13] It can be employed to synthesize 4-vinyl or 4-styrenyl-1,2,3,6-tetrahydropyridine analogs.

The Heck reaction mechanism is similar to the Suzuki coupling in its initial oxidative addition step.[13] However, it is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the new carbon-carbon double bond and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[13]

This protocol provides a general method for the Heck reaction to synthesize 4-alkenyl tetrahydropyridines.[14]

Materials:

-

N-protected 4-halo-1,2,3,6-tetrahydropyridine (or triflate)

-

Alkene (e.g., styrene)

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., PPh3)

-

Base (e.g., Et3N, K2CO3)

-

Solvent (e.g., DMF, Acetonitrile)

Procedure:

-

Reaction Setup:

-

In a Schlenk tube, combine the 4-halo-tetrahydropyridine (1.0 eq), the alkene (1.5 eq), the palladium catalyst (e.g., 1-2 mol%), the ligand (if required), and the base (2.0 eq).[14]

-

Add the solvent (e.g., DMF) and de-gas the mixture.

-

-

Reaction:

-

Heat the reaction mixture to the required temperature (e.g., 80-120°C) and stir until the reaction is complete.

-

-

Work-up:

-

Cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the solution and purify the product by column chromatography.

-

IV. Comparative Analysis of Synthetic Routes

| Method | Precursors | Key Reagents | Advantages | Limitations | Typical Yields |

| Grignard Reaction | 1-Alkyl-4-piperidone, Aryl halide | Mg, Anhydrous ether | Classical, reliable, good for parent MPTP | Requires strictly anhydrous conditions, limited functional group tolerance | 60-80% |

| Catalytic Hydrogenation | 4-Arylpyridine | H2, Pd/C or PtO2 | High atom economy, clean reaction | Requires high-pressure equipment, potential for over-reduction | 85-95%[7] |

| Suzuki-Miyaura Coupling | Tetrahydropyridine boronate, Aryl halide | Pd catalyst, Base | Excellent functional group tolerance, modular, high yields | Boronate precursors can be expensive or require synthesis | 70-95%[15] |

| Heck Reaction | 4-Halo-tetrahydropyridine, Alkene | Pd catalyst, Base | Good for vinyl/styrenyl analogs | Can have issues with regioselectivity | 60-85% |

V. Conclusion and Future Perspectives

The synthesis of this compound and its analogs has evolved from classical organometallic reactions to highly versatile palladium-catalyzed methods. The choice of synthetic route is dictated by the specific target molecule, the availability of starting materials, and the desired functional group tolerance. The Grignard synthesis remains a robust method for the parent MPTP structure. Catalytic hydrogenation is an efficient method for accessing the corresponding saturated piperidines. For the construction of diverse analog libraries, the Suzuki-Miyaura and Heck reactions offer unparalleled modularity and scope. As the demand for novel chemical probes and drug candidates continues to grow, the development of even more efficient, stereoselective, and environmentally benign synthetic methodologies for this important heterocyclic core will remain an active area of research.

References

- 1. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Toxin: A Technical Guide to the Discovery and History of 4-Phenyl-1,2,3,6-tetrahydropyridine (MPTP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of 4-Phenyl-1,2,3,6-tetrahydropyridine (MPTP). What began as an obscure chemical entity, first synthesized in the mid-20th century, inadvertently became one of the most significant research tools in the field of neuroscience. Through a series of tragic human case studies involving illicit drug synthesis, the profound and selective neurotoxicity of MPTP was unveiled, forever altering the course of Parkinson's disease research. This document details the initial synthesis of MPTP, the pivotal and unfortunate events that led to the recognition of its parkinsonian-inducing properties, the elucidation of its mechanism of action, and its subsequent application in creating animal models of Parkinson's disease. This guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering both historical context and technical insights into a molecule that has profoundly shaped our understanding of neurodegenerative disorders.

An Unassuming Beginning: The Initial Synthesis of MPTP

The story of this compound begins not with a quest to understand neurodegeneration, but with the exploration of novel analgesic compounds. In 1947, Ziering and his colleagues first synthesized MPTP during their work on pethidine (meperidine) analogs.[1][2] The intended target was 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), a synthetic opioid with effects similar to morphine.[1][2] MPTP was created as a chemical precursor in this process.[1]

Early testing of MPTP as a potential therapeutic agent was short-lived. During these initial investigations, Parkinson-like symptoms were observed in monkeys administered the compound, leading to the cessation of further development.[1] In one human study, two of the six subjects died, highlighting its significant toxicity.[1] Following these initial findings, MPTP faded into relative obscurity within the pharmaceutical landscape, relegated to its role as a chemical intermediate.

A Tragic Re-emergence: The "Frozen Addicts" and the Unmasking of a Neurotoxin

The dormant threat of MPTP resurfaced dramatically in the late 1970s and early 1980s through the clandestine world of illicit drug synthesis. The first documented case of MPTP-induced parkinsonism was that of Barry Kidston, a 23-year-old chemistry graduate student in Maryland in 1976.[1][3] In an attempt to synthesize the synthetic opioid MPPP, Kidston made a critical error in the synthesis process, likely involving improper temperature control, which resulted in the production of MPTP as a significant contaminant.[4][5] After injecting the contaminated substance, he developed severe and rapid-onset parkinsonian symptoms within three days.[1][3] Though he was treated with levodopa, a standard treatment for Parkinson's disease, Kidston died 18 months later from a cocaine overdose.[1] An autopsy of his brain revealed a significant loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[1]

A few years later, in 1983, a cluster of similar cases emerged in Santa Clara County, California, where four individuals were diagnosed with parkinsonism after using a synthetic heroin substitute.[1][6] These cases caught the attention of neurologist Dr. J. William Langston.[6][7] The patients, all young and previously healthy, presented with a "frozen" state, exhibiting profound rigidity, bradykinesia, and tremors characteristic of advanced Parkinson's disease.[8][9] Langston and his team, through meticulous investigation, traced the cause to a contaminated batch of MPPP containing MPTP.[1][2] This "medical detective story" firmly established MPTP as the causative agent of this severe and irreversible parkinsonism.[7][10]

These tragic events, while devastating for the individuals involved, were a watershed moment for neuroscience. They provided the first direct evidence that a chemical toxin could selectively destroy the dopaminergic neurons of the substantia nigra and produce a clinical picture nearly identical to idiopathic Parkinson's disease.

Unraveling the Mechanism: From Prodrug to Potent Neurotoxin

The discovery of MPTP's devastating effects spurred intense research to understand its mechanism of action. A key early finding was that MPTP itself is not the toxic agent.[2] Instead, it acts as a lipophilic prodrug that readily crosses the blood-brain barrier.[2][11]

The multi-step process of MPTP's neurotoxicity can be summarized as follows:

-

Conversion to MPDP+: Once in the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily located in glial cells, to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[11]

-

Oxidation to MPP+: MPDP+ is then further oxidized to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[2][6][12]

-

Selective Uptake by Dopaminergic Neurons: MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[13][14] This selective uptake explains the targeted destruction of these specific neurons.

-

Mitochondrial Accumulation and Inhibition of Complex I: Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria.[6][12] Here, it potently inhibits Complex I of the mitochondrial electron transport chain.[6][15]

-

Cellular Energy Crisis and Oxidative Stress: The inhibition of Complex I leads to a catastrophic failure of ATP production and an increase in the generation of reactive oxygen species (free radicals), causing significant oxidative stress.[6][16]

-

Neuronal Death: The combination of energy depletion and oxidative damage ultimately leads to the death of the dopaminergic neurons in the substantia nigra.[16][17]

This well-defined mechanism of action provided researchers with specific molecular targets for studying neurodegeneration and for developing potential neuroprotective therapies.

Figure 1: The metabolic activation of MPTP and its mechanism of neurotoxicity.

A Paradigm Shift: MPTP as a Tool in Parkinson's Disease Research

The discovery of MPTP's effects revolutionized Parkinson's disease research by providing a reliable and reproducible animal model of the disease.[8][9] Prior to this, researchers lacked a way to consistently induce the specific pathology of Parkinson's in laboratory animals.

Key Impacts of the MPTP Model:

-

Understanding Pathophysiology: The MPTP model allowed for detailed investigation into the biochemical cascade of events leading to the death of dopaminergic neurons.[6]

-

Therapeutic Development: It became an invaluable tool for testing the efficacy of new therapeutic agents, including neuroprotective strategies and symptomatic treatments.[10]

-

Symptomatic Treatment Evaluation: The model was crucial in studying the effects of existing treatments like levodopa and dopamine agonists.[2]

-

Environmental Toxin Hypothesis: The MPTP story lent significant weight to the hypothesis that environmental toxins could play a role in the etiology of idiopathic Parkinson's disease.[10] This spurred research into other potential environmental neurotoxins, such as rotenone and paraquat.[10]

-

Basal Ganglia Circuitry: The primate MPTP model was instrumental in refining our understanding of the complex circuitry of the basal ganglia and the pathophysiology of movement disorders.[10]

-

Deep Brain Stimulation: The development and refinement of deep brain stimulation (DBS) as a treatment for Parkinson's disease were significantly advanced through studies utilizing the MPTP primate model.[10]

Species-Specific Sensitivity to MPTP

| Species | Sensitivity to MPTP | Key Characteristics |

| Primates (including humans) | High | Develop a full spectrum of parkinsonian motor symptoms and exhibit significant loss of dopaminergic neurons in the substantia nigra.[2][15] |

| Mice | Moderate | Can exhibit loss of dopaminergic neurons, but often require higher or repeated doses to show significant behavioral deficits.[15] |

| Rats | Low/Resistant | Largely immune to the neurotoxic effects of MPTP, believed to be due to higher levels of MAO-B in the brain capillaries which metabolizes MPTP to MPP+ before it can widely distribute in the brain.[1][2] |

Experimental Protocols

Synthesis of this compound (MPTP) - A Representative Method

Disclaimer: The synthesis of MPTP is hazardous and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

A common method for the synthesis of MPTP involves the reaction of phenylmagnesium bromide with 1-methyl-4-piperidone.[1]

Step-by-Step Methodology:

-

Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with 1-methyl-4-piperidone: Slowly add a solution of 1-methyl-4-piperidone in anhydrous diethyl ether to the Grignard reagent at a controlled temperature (typically 0-5°C).

-

Quenching: After the addition is complete, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic solution is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Induction of Parkinsonism in a Murine Model with MPTP

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Step-by-Step Methodology:

-

Animal Selection: Use a susceptible mouse strain, such as C57BL/6, as they show a more consistent response to MPTP.[15]

-

MPTP Preparation: Prepare a solution of MPTP hydrochloride in sterile saline (0.9% NaCl) at the desired concentration.

-

Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common dosing regimen is four injections of 20 mg/kg MPTP, spaced two hours apart.

-

Post-Injection Monitoring: Monitor the animals closely for any signs of distress.

-

Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field test) at various time points post-injection (e.g., 7, 14, and 21 days) to assess motor deficits.

-

Neurochemical and Histological Analysis: At the end of the study, euthanize the animals and harvest the brains. The striatum can be dissected for neurochemical analysis (e.g., HPLC measurement of dopamine and its metabolites), and the substantia nigra can be processed for histological analysis (e.g., tyrosine hydroxylase immunohistochemistry to quantify dopaminergic neuron loss).

Conclusion

The discovery of this compound's neurotoxic properties is a stark reminder of the serendipitous and often tragic nature of scientific advancement. From a forgotten chemical intermediate to the central tool in modeling Parkinson's disease, the journey of MPTP has been extraordinary. The "frozen addicts" inadvertently provided a key that unlocked many of the mysteries of Parkinson's disease, paving the way for decades of research into its pathogenesis and the development of novel therapeutic strategies. The legacy of MPTP continues to influence the field of neuroscience, underscoring the critical interplay between clinical observation, basic science, and the ongoing quest to understand and conquer neurodegenerative diseases.

References

- 1. MPTP - Wikipedia [en.wikipedia.org]

- 2. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine [umem.org]

- 4. medium.com [medium.com]

- 5. acsh.org [acsh.org]

- 6. medlink.com [medlink.com]

- 7. History of Movement Disorders: The story of MPTP and parkinsonism [movementdisorders.org]

- 8. J. William Langston: Pioneer in the Field of Parkinson's Disease Research | Parkinson's Disease [michaeljfox.org]

- 9. vai.org [vai.org]

- 10. The MPTP Story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medscimonit.com [medscimonit.com]

- 14. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Phenyl-1,2,3,6-tetrahydropyridine: Structure, Properties, and its Role as a Pro-neurotoxin

Abstract

This technical guide provides a comprehensive examination of 4-Phenyl-1,2,3,6-tetrahydropyridine (4-PTP), a heterocyclic compound of significant interest in medicinal chemistry and neurobiology. While 4-PTP itself serves as a valuable molecular scaffold, its N-methylated analog, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a potent and selective pro-neurotoxin. The inadvertent discovery of MPTP's ability to induce a severe and irreversible parkinsonian syndrome has made it an indispensable tool for modeling Parkinson's disease in preclinical research. This document delves into the core chemical properties, molecular structure, synthesis, and reactivity of 4-PTP. It further provides a detailed mechanistic exploration of MPTP's metabolic activation into the ultimate toxicant, 1-methyl-4-phenylpyridinium (MPP+), and its subsequent role in the destruction of dopaminergic neurons. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the handling, analysis, and application of this pivotal research compound.

Chemical Structure and Physicochemical Properties

This compound is a derivative of tetrahydropyridine featuring a phenyl substituent at the 4-position. Its structure combines an unsaturated heterocyclic ring with an aromatic moiety, features that dictate its chemical reactivity and biological activity. The N-methylated form, MPTP, is the compound most frequently studied due to its profound neurotoxic effects.

Molecular Structure

The core structure consists of a six-membered tetrahydropyridine ring containing one double bond between carbons 4 and 5. The phenyl group is attached to the vinylic carbon at position 4. The nitrogen atom at position 1 is a secondary amine in 4-PTP and a tertiary amine in MPTP.

Physicochemical Data

The key properties of 4-PTP and its extensively studied N-methylated analog, MPTP, are summarized below for easy reference. The data for 4-PTP is often presented for its more stable hydrochloride salt.

| Property | This compound HCl | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |

| Molecular Formula | C₁₁H₁₃N · HCl[1] | C₁₂H₁₅N[2] |

| Molecular Weight | 195.69 g/mol [1] | 173.25 g/mol [2] |

| Appearance | Solid[1] | Light yellow solid / Crystals[2] |

| Melting Point | 202-203.5 °C[1] | Not well-defined; often cited by boiling point |

| Boiling Point | Not applicable | 128-132 °C at 12 mmHg |

| CAS Number | 43064-12-6[1] | 28289-54-5[2] |

| Solubility | Soluble in water (24.9 µg/mL at pH 7.4) | Lipophilic, crosses the blood-brain barrier |

Spectroscopic and Spectrometric Characterization

The unambiguous identification of 4-PTP and its derivatives relies on a combination of spectroscopic techniques. These methods are crucial for confirming the structure of newly synthesized batches and for identifying the compound and its metabolites in analytical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 4-PTP is expected to show characteristic signals for the phenyl group protons (typically in the δ 7.2-7.5 ppm range), a vinylic proton on the tetrahydropyridine ring (around δ 6.0-6.5 ppm), and several signals for the aliphatic protons on the ring (δ 2.5-4.0 ppm). The N-H proton will appear as a broad singlet, the chemical shift of which can be solvent-dependent. For MPTP, the N-methyl group would introduce a sharp singlet around δ 2.5 ppm.

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons (δ 120-140 ppm), two sp² hybridized carbons of the double bond within the tetrahydropyridine ring (one substituted, one unsubstituted), and sp³ hybridized carbons adjacent to the nitrogen. For a related compound, 2-phenylpyridine, aromatic carbon signals appear between δ 120-158 ppm, providing a reference for the phenyl and pyridine-like carbons in 4-PTP.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

N-H Stretch: For 4-PTP, a moderate absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. This peak would be absent in the spectrum of MPTP.

-

C-H Stretch: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.[3]

-

C=C Stretch: Aromatic ring C=C stretching results in absorptions in the 1400-1600 cm⁻¹ range. The C=C stretch of the tetrahydropyridine ring is also expected in this region.[3][4]

-

C-H Bending: Strong bands in the 690-900 cm⁻¹ region can indicate the substitution pattern of the phenyl ring.[5]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern. For MPTP, the molecular ion peak (M+) would be observed at m/z = 173. As an amine, a key fragmentation pathway involves alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom, leading to a stable iminium ion.[6] The odd molecular weight of MPTP is consistent with the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[7]

Synthesis and Reactivity

The synthesis of the this compound scaffold is a key step in preparing MPTP and other derivatives for research.

General Synthetic Protocol

While multiple routes exist, a common approach involves the reaction of a pyridine precursor with an organometallic phenylating agent, followed by selective reduction.

Protocol: Synthesis of 4-Phenylpyridine and Subsequent Reduction

-

Rationale: This two-step process first builds the 4-phenylpyridine core via a robust cross-coupling reaction, followed by a selective reduction of the pyridine ring to yield the desired tetrahydropyridine. The Suzuki-Miyaura coupling is chosen for its high functional group tolerance and reliability.[8] Sodium borohydride is a mild reducing agent capable of reducing the pyridinium salt intermediate to the tetrahydropyridine.

-

Step 1: Suzuki-Miyaura Coupling.

-

To a flask containing 4-chloropyridine (1.0 equiv), add phenylboronic acid (1.2 equiv) and a suitable base such as potassium carbonate (3.0 equiv).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Add a solvent mixture, such as toluene and water (e.g., 3:1 ratio).

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-phenylpyridine.

-

-

Step 2: Quaternization and Reduction.

-

Dissolve the crude 4-phenylpyridine in a solvent like acetone.

-

Add an alkylating agent (e.g., methyl iodide for MPTP synthesis) and stir at room temperature to form the N-methyl-4-phenylpyridinium salt.

-

Cool the resulting salt solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. Caution: Hydrogen gas is evolved.

-

Stir the reaction at 0 °C to room temperature until the reduction is complete.

-

Quench the reaction carefully with water, and extract the product into an organic solvent.

-

Purify the final product (4-PTP or MPTP) by column chromatography or distillation.

-

The Neurotoxin: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

The primary significance of this chemical family in biomedical research stems from the profound neurotoxicity of MPTP. It is a pro-toxin, meaning it is not toxic itself but is converted into a highly toxic metabolite within the body.[1]

Metabolic Activation: The Path to Toxicity

MPTP's journey from a stable, lipophilic compound to a potent neurotoxin is a multi-step process initiated in the brain.

-

Causality: MPTP is lipid-soluble, allowing it to easily cross the blood-brain barrier.[1] Once in the brain, it is not directly harmful. Its toxicity is entirely dependent on its enzymatic conversion. The key enzyme is Monoamine Oxidase B (MAO-B), which is highly expressed in glial cells (specifically astrocytes). This enzymatic specificity is a critical determinant of MPTP's action.

The activation pathway is as follows:

-

Oxidation to MPDP+: MPTP is oxidized by MAO-B on the outer mitochondrial membrane of astrocytes to form the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).

-

Conversion to MPP+: MPDP+ is then further oxidized, either non-enzymatically or by MAO, to the ultimate toxic species, 1-methyl-4-phenylpyridinium (MPP+).[9]

References

- 1. rsc.org [rsc.org]

- 2. instanano.com [instanano.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. whitman.edu [whitman.edu]

- 8. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]

- 9. chemguide.co.uk [chemguide.co.uk]

4-Phenyl-1,2,3,6-tetrahydropyridine derivatives and their biological activity

An In-Depth Technical Guide to the Biological Activity of 4-Phenyl-1,2,3,6-tetrahydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a fascinating and dichotomous entity in medicinal chemistry. Its derivatives span the spectrum from potent and selective neurotoxins to promising therapeutic agents for a range of complex diseases. The accidental discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its ability to induce a Parkinsonian state revolutionized neuroscience by providing a robust model for studying Parkinson's disease.[1][2] Conversely, subtle structural modifications to this core yield compounds with valuable pharmacological activities, including antipsychotic, neuroprotective, and anticancer properties. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and diverse biological activities of these compounds, offering critical insights for researchers in drug discovery and development.

The Neurotoxic Paradigm: MPTP and the Unraveling of Parkinsonism

The story of this compound derivatives is inextricably linked to the discovery of MPTP's neurotoxic effects in the late 1970s and early 1980s. When a clandestine attempt to synthesize the opioid MPPP (1-methyl-4-phenyl-4-propionoxypiperidine) resulted in MPTP as a contaminant, users developed severe and irreversible symptoms of Parkinson's disease.[1] This tragic event unveiled a powerful tool for neurodegenerative disease research.

Mechanism of MPTP-Induced Neurotoxicity

The selective destruction of dopaminergic neurons in the substantia nigra pars compacta by MPTP is not caused by the molecule itself but by its metabolic activation within the brain.[1][2][3] The process is a multi-step cascade:

-

Blood-Brain Barrier Penetration: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier.[1]

-

Metabolic Activation: Within the brain, astrocytes and other glial cells metabolize MPTP. The enzyme monoamine oxidase B (MAO-B) oxidizes MPTP in a two-step process to the toxic cation, 1-methyl-4-phenylpyridinium (MPP+).[1][4][5][6] The administration of MAO inhibitors can prevent this conversion, thereby mitigating the neurotoxic effects.[1]

-

Selective Neuronal Uptake: The toxicity of MPP+ is exquisitely targeted to dopaminergic neurons. This is because the dopamine transporter (DAT), responsible for the reuptake of dopamine from the synaptic cleft, recognizes and actively transports MPP+ into the neuron.[1][6]

-

Mitochondrial Accumulation and Damage: Once inside the dopaminergic neuron, MPP+ is concentrated within the mitochondria, driven by the organelle's membrane potential.[4][6] Here, it acts as a potent inhibitor of Complex I (NADH dehydrogenase) of the electron transport chain.[4][7]

-

Cell Death: The inhibition of Complex I leads to a catastrophic failure of cellular energy production (ATP depletion) and a surge in oxidative stress through the generation of reactive oxygen species. This combination of energy failure and oxidative damage triggers the death of the neuron.[6][7]

Structure-Toxicity Relationships of MPTP Analogs

The neurotoxicity of MPTP derivatives is highly dependent on their chemical structure, which dictates their interaction with MAO-B and DAT.

-

N-Substitution: The N-methyl group is optimal for MAO-B activity. Larger or smaller alkyl groups tend to reduce the rate of metabolism to the corresponding pyridinium ion.[5]

-

Phenyl Ring Substitution: Substituents on the phenyl ring significantly alter MAO-B substrate activity. Ortho- and meta-substituents can be favorable, potentially through stabilizing interactions within the enzyme's active site.[5] Conversely, para-substituents often create steric hindrance, reducing reactivity.[5] For instance, a 2'-methyl substitution on the phenyl ring can shift the substrate preference from MAO-B to MAO-A.[4]

Therapeutic Applications: Harnessing the Scaffold for Good

Beyond the shadow of neurotoxicity, the this compound core is a privileged scaffold for designing ligands for various biological targets. Its rigid structure and synthetic tractability make it an attractive starting point for developing novel therapeutics.

Dopaminergic Agents for Psychiatric Disorders

Derivatives of this scaffold have been explored as dopamine D2 receptor ligands and dopamine autoreceptor agonists, showing potential as antipsychotic agents.[8][9] By modulating dopaminergic neurotransmission, these compounds aim to treat conditions like schizophrenia.

-

Structure-Activity Relationships (SAR): Studies have shown that potent dopaminergic activity is often achieved in compounds that feature the this compound core connected via a butynyl chain to an aryl group with hydrogen-bonding substituents.[8] In another series, a 1,3-substitution pattern on a cyclohexene ring attached to the tetrahydropyridine nitrogen via a single methylene chain was found to be the most potent.[9] Electron-donating groups on the phenyl ring were better tolerated than electron-withdrawing groups.[9]

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease.[10] Novel 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives have been synthesized and shown to be effective AChE inhibitors.[10]

-

SAR Insights: The inhibitory potency of these derivatives is highly influenced by the substitution on the 3-aryl ring. Electron-withdrawing groups appear crucial for activity. The derivative with a trifluoromethylphenyl group (5a) was the most potent inhibitor, followed closely by the derivative with a 4-cyanophenyl group (5b).[10] This suggests that specific electronic and steric properties are required for effective binding to the AChE active site.

| Compound ID | 3-Aryl Substituent | IC50 (nM)[10] |

| 5a | 4-Trifluoromethyl | 50.2 |

| 5b | 4-Cyano | 63.4 |

| 5h | 2-Fluoro-4-biphenyl | 122.0 |

| 5k | 2-Fluoro-3-chloro | 176.8 |

| 5c, 5e, 5i | Various | No Inhibition |

PARP-1 Inhibition for Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. Inhibiting PARP-1 is a validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The this compound fragment has been successfully incorporated into benzamide analogs to create highly potent PARP-1 inhibitors, demonstrating its utility as a pharmacophore for improving potency against this target.[11]

Other Emerging Biological Activities

The versatility of the tetrahydropyridine scaffold is continually being demonstrated. Derivatives have been reported to possess a wide range of other pharmacological properties, including anti-inflammatory, antimicrobial, and broader anticancer activities, making this a rich area for future drug discovery efforts.[12][13]

Experimental Protocols & Methodologies

The development of novel this compound derivatives relies on robust synthetic chemistry and reliable biological screening assays.

Representative Synthesis: Suzuki Coupling for 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives[10]

This three-step synthesis is an effective method for generating a library of derivatives with diverse aryl substitutions.

Step 1: Suzuki Coupling

-

Combine 3-bromopyridine (1 eq.), the desired substituted aryl boronic acid (1.1 eq.), and potassium carbonate (2 eq.) in a 1:1 mixture of toluene and water.

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.) as the catalyst.

-

Reflux the mixture overnight under an inert atmosphere.

-

After cooling, extract the product with an organic solvent, dry, and purify (e.g., by column chromatography) to yield the 3-aryl pyridine.

Step 2: N-methylation

-

Dissolve the 3-aryl pyridine from Step 1 in acetone.

-

Add methyl iodide (1.2 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the N-methyl pyridinium salt.

Step 3: Reduction

-

Dissolve the N-methyl pyridinium salt from Step 2 in methanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH4) (5 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with water, and extract the product with an organic solvent.

-

Dry and purify the crude product to obtain the final 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivative.

Key Biological Assay: In Vitro Acetylcholinesterase Inhibition (Ellman's Method)

This colorimetric assay is a standard method for determining the potency of AChE inhibitors.

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and solutions of the test compounds at various concentrations.

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or vehicle for control).

-

Add the AChE enzyme solution to all wells and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the ATCI substrate solution.

-

-

Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change (due to the reaction of thiocholine with DTNB) is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a remarkable case study in medicinal chemistry, illustrating how minor structural changes can profoundly alter biological activity, turning a potent neurotoxin into a potential therapeutic agent. The well-understood mechanism of MPTP continues to provide an invaluable model for Parkinson's disease research. Simultaneously, the synthetic accessibility and favorable physicochemical properties of the core structure have enabled its successful application in developing novel inhibitors and receptor ligands for targets in neuropsychiatry, oncology, and neurodegenerative disorders like Alzheimer's.

Future research should continue to explore the vast chemical space around this scaffold. The synthesis of novel derivatives targeting other G-protein coupled receptors, kinases, or enzymes could yield valuable new chemical probes and therapeutic leads. Furthermore, optimizing the pharmacokinetic and safety profiles of existing hit compounds is a critical next step toward translating these promising molecules into clinical candidates. The dual legacy of the this compound core—as both a cautionary tale and a source of therapeutic inspiration—will undoubtedly continue to fuel innovation in drug discovery.

References

- 1. MPTP - Wikipedia [en.wikipedia.org]

- 2. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine destroys dopamine neurons in explants of rat embryo mesencephalon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, an excellent fragment to improve the potency of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. auctoresonline.org [auctoresonline.org]

The Cerebral Metabolism of 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): A Comprehensive Technical Guide for Neurotoxicology Research

Abstract

This in-depth technical guide provides a comprehensive overview of the metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) within the brain, a critical area of study for understanding the mechanisms of Parkinson's disease (PD). We delve into the enzymatic conversion of this pro-neurotoxin into its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), the specific cellular and subcellular compartments involved, and the subsequent molecular events that lead to the selective destruction of dopaminergic neurons. This guide is intended for researchers, scientists, and drug development professionals in the field of neurotoxicology and neurodegenerative diseases. It offers a synthesis of established knowledge with practical, field-proven experimental protocols and quantitative data to facilitate further research and therapeutic development.

Introduction: The Significance of MPTP in Parkinson's Disease Research

The accidental discovery of the parkinsonism-inducing effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in humans marked a pivotal moment in neuroscience research.[1] MPTP is a potent neurotoxin that selectively damages the nigrostriatal dopaminergic pathway, closely mimicking the pathological and clinical features of Parkinson's disease (PD).[1] This has established the MPTP-induced animal model as an invaluable tool for investigating the etiology and pathogenesis of PD, as well as for the preclinical evaluation of neuroprotective and restorative therapies.[2][3]

MPTP itself is a lipophilic, non-toxic compound that readily crosses the blood-brain barrier.[4] Its neurotoxicity is entirely dependent on its metabolic activation within the brain to the potent toxin, 1-methyl-4-phenylpyridinium (MPP+).[4] Understanding the intricate metabolic pathway of MPTP is therefore fundamental to comprehending its selective neurotoxic action and to identifying potential targets for therapeutic intervention. This guide will elucidate the key steps in this process, from the initial enzymatic oxidation to the ultimate demise of dopaminergic neurons.

The Metabolic Activation of MPTP: A Two-Step Conversion to a Potent Neurotoxin

The conversion of MPTP to its toxic metabolite, MPP+, is a critical cascade of events primarily orchestrated by the enzyme monoamine oxidase B (MAO-B).[5][6] This process occurs predominantly within glial cells, particularly astrocytes.[4][6]

The Role of Monoamine Oxidase B (MAO-B)

The initial and rate-limiting step in MPTP metabolism is its oxidation by MAO-B, an enzyme located on the outer mitochondrial membrane.[5][7] This enzymatic reaction converts MPTP to the intermediate metabolite, 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[5] The oxidation of MPTP by MAO-B is a highly efficient process, and inhibition of this enzyme has been shown to protect against MPTP-induced neurotoxicity.[5][6]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

MPTP [label="MPTP\n(1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)", fillcolor="#FBBC05"]; MPDP [label="MPDP+\n(1-methyl-4-phenyl-2,3-dihydropyridinium)"]; MPP [label="MPP+\n(1-methyl-4-phenylpyridinium)", fillcolor="#EA4335"]; MAOB [label="Monoamine Oxidase B (MAO-B)\n(in Glial Cells)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

MPTP -> MPDP [label="Oxidation"]; MPDP -> MPP [label="Oxidation"]; MAOB -> MPDP [style=invis];

subgraph cluster_ glial_cell { label = "Glial Cell"; bgcolor="#F1F3F4"; MAOB; MPTP -> MPDP; } } Metabolic conversion of MPTP to MPP+.

Formation of the Neurotoxin MPP+

MPDP+ is an unstable intermediate that is further oxidized to the stable and highly polar neurotoxin, MPP+.[5] This second oxidation step can occur spontaneously. Once formed, MPP+ is released from the glial cells into the extracellular space.

The Selective Targeting of Dopaminergic Neurons

The selective vulnerability of dopaminergic neurons in the substantia nigra pars compacta to MPTP is a hallmark of its neurotoxicity and a key feature that makes it a relevant model for PD. This selectivity is primarily attributed to the high-affinity uptake of MPP+ into these neurons via the dopamine transporter (DAT).[8]

Uptake of MPP+ via the Dopamine Transporter (DAT)

MPP+, being a charged molecule, cannot readily diffuse across cell membranes. Instead, it is actively transported into dopaminergic neurons by the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft.[8] The structural similarity of MPP+ to dopamine allows it to be a substrate for DAT. This high-affinity uptake mechanism leads to the selective accumulation of MPP+ within dopaminergic neurons.[8] Blockade of DAT has been shown to prevent MPTP-induced neurotoxicity, highlighting the critical role of this transporter.[2][6]

Mitochondrial Accumulation and Inhibition of Complex I

Once inside the dopaminergic neuron, MPP+ is further concentrated within the mitochondria, driven by the mitochondrial membrane potential. This accumulation within the mitochondrial matrix is a critical step in its toxic action. Inside the mitochondria, MPP+ potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Extracellular_MPP [label="Extracellular MPP+", fillcolor="#EA4335"]; DAT [label="Dopamine Transporter (DAT)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intracellular_MPP [label="Intracellular MPP+"]; Mitochondrion [label="Mitochondrion", shape=cylinder, fillcolor="#FBBC05"]; Complex_I [label="Complex I Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP_Depletion [label="ATP Depletion"]; ROS_Production [label="Increased ROS Production"]; Neuronal_Death [label="Dopaminergic\nNeuronal Death", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Extracellular_MPP -> Intracellular_MPP [label="Uptake via DAT"]; Intracellular_MPP -> Mitochondrion [label="Accumulation"]; Mitochondrion -> Complex_I; Complex_I -> ATP_Depletion; Complex_I -> ROS_Production; ATP_Depletion -> Neuronal_Death; ROS_Production -> Neuronal_Death; } Cellular mechanism of MPP+ neurotoxicity.

Mechanisms of MPP+-Induced Neurotoxicity

The inhibition of mitochondrial Complex I by MPP+ triggers a cascade of deleterious events that ultimately lead to the death of dopaminergic neurons.

ATP Depletion and Energy Crisis

The primary consequence of Complex I inhibition is a severe impairment of oxidative phosphorylation, leading to a drastic reduction in ATP synthesis. This energy crisis disrupts essential cellular functions, including ion gradients, neurotransmitter synthesis and release, and axonal transport, ultimately contributing to neuronal dysfunction and death.

Oxidative Stress

The blockade of the electron transport chain at Complex I also results in the increased production of reactive oxygen species (ROS), such as superoxide radicals. This surge in ROS overwhelms the cellular antioxidant defense mechanisms, leading to oxidative stress. Oxidative damage to lipids, proteins, and DNA further contributes to mitochondrial dysfunction and initiates apoptotic pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and effects of MPTP and MPP+ in the brain.

Table 1: Kinetic Parameters for the Oxidation of MPTP by Human MAO-B

| Parameter | Value | Source |

| K_m | 46 µM | [5] |

| V_max | 1.8 nmol/min/mg protein | [5] |

Table 2: Concentrations of MPTP and MPP+ in Mouse Brain Regions Following Systemic Administration

| Brain Region | Time Post-Injection | MPTP Concentration (ng/g tissue) | MPP+ Concentration (ng/g tissue) | Source |

| Striatum | 1 hour | ~1500 | ~500 | |

| Striatum | 8 hours | Not Detectable | Not Detectable | |

| Midbrain | 1 hour | ~1000 | ~300 | [7] |

| Frontal Cortex | 1 hour | ~800 | ~200 | [7] |

Table 3: Dopamine and Metabolite Levels in Mouse Striatum After MPTP Treatment

| Treatment | Dopamine (DA) (% of control) | DOPAC (% of control) | HVA (% of control) | Source |

| MPTP (acute) | ~10-20% | ~10-20% | ~10-20% |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to study the metabolism and neurotoxicity of MPTP.

Protocol for HPLC Analysis of MPTP and MPP+ in Mouse Brain Tissue

This protocol is adapted from established methods for the quantification of MPTP and its primary metabolite, MPP+, in brain tissue.[7]

Materials:

-

C57BL/6 mice

-

MPTP hydrochloride

-

MPP+ iodide standard

-

0.1 M phosphate-citric acid buffer with 20% methanol (pH 2.5)

-

High-Performance Liquid Chromatography (HPLC) system with mass spectrometric (MS) detection (LC/MS)

-

C18 reverse-phase HPLC column

-

Mobile phase: Acetonitrile and water with formic acid (gradient elution)

Procedure:

-

Animal Dosing: Administer MPTP (e.g., 20 mg/kg, s.c.) to C57BL/6 mice. A control group should receive saline injections.

-

Tissue Harvesting: At desired time points (e.g., 1, 2, 4, 8 hours) post-injection, euthanize mice by decapitation.

-

Brain Dissection: Rapidly remove the brain and dissect specific regions (e.g., striatum, midbrain) on an ice-cold plate.

-

Sample Preparation: Homogenize the brain tissue in ice-cold 0.1 M phosphate-citric acid buffer containing 20% methanol.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant for HPLC analysis.

-

HPLC-MS Analysis:

-

Inject the supernatant onto the C18 column.

-

Use a gradient elution of acetonitrile and water with formic acid to separate MPTP and MPP+.

-

Configure the mass spectrometer for electrospray ionization (ESI) in the positive ion mode.[7]

-

Monitor for the specific mass-to-charge ratios (m/z) of MPTP (174) and MPP+ (170).[7]

-

-

Quantification: Generate standard curves using known concentrations of MPTP and MPP+ to quantify their levels in the brain samples.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Animal_Dosing [label="Animal Dosing\n(MPTP or Saline)"]; Tissue_Harvesting [label="Tissue Harvesting\n(Brain Dissection)"]; Sample_Prep [label="Sample Preparation\n(Homogenization)"]; Centrifugation [label="Centrifugation"]; Supernatant_Collection [label="Supernatant Collection"]; HPLC_MS [label="HPLC-MS Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification"];

Animal_Dosing -> Tissue_Harvesting; Tissue_Harvesting -> Sample_Prep; Sample_Prep -> Centrifugation; Centrifugation -> Supernatant_Collection; Supernatant_Collection -> HPLC_MS; HPLC_MS -> Quantification; } Workflow for HPLC analysis of MPTP and MPP+.

Protocol for Preparation of Acute Brain Slices for Metabolism Studies

This protocol provides a method for preparing viable brain slices for in vitro studies of MPTP metabolism, adapted from established procedures.[8]

Materials:

-

Rodent (mouse or rat)

-

Vibratome

-

Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, 2 MgSO4.

-

Dissection tools

-

Incubation chamber

Procedure:

-

Anesthesia and Decapitation: Anesthetize the animal deeply and quickly decapitate.

-

Brain Extraction: Rapidly excise the brain and immerse it in ice-cold, oxygenated aCSF.

-

Blocking and Mounting: Trim the brain to create a flat surface for slicing and mount it onto the vibratome stage using cyanoacrylate glue.

-

Slicing: Submerge the mounted brain in the vibratome chamber filled with ice-cold, oxygenated aCSF. Cut slices of the desired thickness (e.g., 300-400 µm).

-

Recovery: Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to allow for recovery.

-

Experimentation: After recovery, the slices can be transferred to a recording chamber and perfused with aCSF containing MPTP to study its metabolism and effects.

Protocol for Immunofluorescence Staining of Dopaminergic Neurons (Tyrosine Hydroxylase)

This protocol outlines the steps for visualizing dopaminergic neurons in brain sections from MPTP-treated mice using immunofluorescence for tyrosine hydroxylase (TH).[8]

Materials:

-

Fixed brain sections from MPTP-treated and control mice

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody: mouse anti-tyrosine hydroxylase (TH)

-

Secondary antibody: goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Section Preparation: Use free-floating or slide-mounted brain sections.

-

Washing: Wash the sections three times in PBS for 5 minutes each.

-

Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.

-

Washing: Wash the sections three times in PBS for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the sections with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light.

-

Washing: Wash the sections three times in PBS for 10 minutes each, protected from light.

-

Counterstaining: Incubate the sections with DAPI for 5-10 minutes to stain the cell nuclei.

-

Washing: Wash the sections twice in PBS.

-

Mounting: Mount the sections onto glass slides with mounting medium.

-

Imaging: Visualize the stained sections using a fluorescence or confocal microscope.

Conclusion and Future Directions

The study of MPTP metabolism in the brain has been instrumental in shaping our understanding of the molecular mechanisms underlying Parkinson's disease. The conversion of MPTP to MPP+ by MAO-B, the selective uptake of MPP+ into dopaminergic neurons via DAT, and the subsequent mitochondrial dysfunction are well-established paradigms. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these processes and to explore novel therapeutic strategies.

Future research should continue to focus on the subtle nuances of MPTP metabolism and toxicity. Investigating the potential role of other enzymes in MPTP metabolism, exploring the precise mechanisms of MPP+ transport across the mitochondrial membrane, and further elucidating the downstream signaling pathways activated by MPP+-induced oxidative stress are all promising avenues of research. The continued refinement of animal models and analytical techniques will undoubtedly lead to a deeper understanding of dopaminergic neurodegeneration and pave the way for the development of more effective treatments for Parkinson's disease.

References

- 1. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Studies on the mechanism of MPTP oxidation by human liver monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Simple Immunofluorescence Method to Characterize Neurodegeneration and Tyrosine Hydroxylase Reduction in Whole Brain of a Drosophila Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-methyl-4-phenylpyridinium ion on activities of the enzymes in the electron transport system in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on the cognitive and motor functions in rodents: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. modelorg.com [modelorg.com]

- 8. Quantitative whole-brain 3D imaging of tyrosine hydroxylase-labeled neuron architecture in the mouse MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

role of monoamine oxidase B in MPTP metabolism

An In-depth Technical Guide on the Core Role of Monoamine Oxidase B in MPTP Metabolism

For Researchers, Scientists, and Drug Development Professionals

The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces a parkinsonian syndrome has revolutionized research into Parkinson's disease (PD). A critical nexus in the neurotoxic mechanism of MPTP is its metabolic activation, a process centrally governed by the enzyme monoamine oxidase B (MAO-B). This technical guide provides a comprehensive examination of the pivotal role of MAO-B in the biotransformation of MPTP into its ultimate toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). We will delve into the biochemical cascade, the cellular localization of these events, and the subsequent mechanisms of neurodegeneration. Furthermore, this guide will detail established experimental protocols for studying MPTP metabolism and MAO-B activity, offering field-proven insights for researchers and drug development professionals. The overarching goal is to provide a detailed, authoritative resource that not only explains the "what" and "how" but also the "why" behind the experimental approaches in this critical area of neurodegenerative disease research.

PART 1: The Biochemical Cascade: From Protoxin to Potent Neurotoxin

The journey of MPTP from a relatively innocuous protoxin to a potent dopaminergic neurotoxin is a multi-step process initiated by MAO-B.[1] Understanding this pathway is fundamental to appreciating the therapeutic strategies aimed at mitigating its devastating effects.

The Initial Oxidation: A Two-Step Process Catalyzed by MAO-B

MPTP, being a lipophilic molecule, readily crosses the blood-brain barrier.[2][3] Once in the central nervous system, it is not the dopaminergic neurons that are the primary site of its initial metabolism, but rather glial cells, particularly astrocytes, which have high concentrations of MAO-B on their outer mitochondrial membrane.[4][5][6]

The enzymatic conversion of MPTP occurs in two main steps:

-